
Apicidin
Overview
Description
Apicidin is a cyclic tetrapeptide isolated from Fusarium species, characterized by the sequence cyclo(N-O-methyl-L-tryptophanyl-L-isoleucinyl-D-pipecolinyl-L-2-amino-8-oxodecanoyl) . It functions as a potent histone deacetylase (HDAC) inhibitor, primarily targeting class 1 HDACs (e.g., HDAC1, HDAC3), leading to histone hyperacetylation, cell cycle arrest, apoptosis, and differentiation in cancer cells . This compound has demonstrated broad-spectrum activity against apicomplexan parasites (e.g., Plasmodium falciparum) and diverse cancer types, including acute myeloid leukemia (AML), glioblastoma, and melanoma . Its anti-leukemic effects are mediated through upregulation of QPCT (glutaminyl-peptide cyclotransferase) and suppression of stemness markers like Nanog .
Preparation Methods
Synthetic Routes and Reaction Conditions: Apicidin can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the formation of peptide bonds between the amino acid residues, followed by cyclization to form the cyclic tetrapeptide structure. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide, along with protecting groups to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound primarily relies on fermentation processes using genetically modified strains of Fusarium semitectum or Fusarium fujikuroi. These strains are cultivated under optimized conditions to enhance the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Apicidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule, potentially affecting its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities. These derivatives are often evaluated for their potential therapeutic applications .
Scientific Research Applications
Apicidin has a wide range of scientific research applications, including:
Chemistry: this compound serves as a valuable tool for studying the role of histone deacetylase enzymes in gene regulation and chromatin remodeling.
Biology: It is used to investigate the mechanisms of cell cycle regulation, apoptosis, and differentiation in various cell types.
Medicine: this compound has shown promising therapeutic effects in the treatment of cancer, particularly in inducing apoptosis and inhibiting the proliferation of cancer cells. .
Mechanism of Action
Apicidin exerts its effects primarily through the inhibition of histone deacetylase enzymes. By inhibiting these enzymes, this compound induces hyperacetylation of histone proteins, leading to changes in chromatin structure and gene expression. This results in the activation of genes involved in cell cycle arrest, apoptosis, and differentiation. This compound also induces the expression of Fas and Fas ligand, which play a role in the apoptotic pathway .
Comparison with Similar Compounds
Comparison with Structural Analogs of Apicidin
This compound derivatives, generated via biosynthetic gene cluster (BGC) modifications in Fusarium species, exhibit structural variations that influence their biological activity. Key analogs include:
Table 1: Structural and Functional Comparison of this compound Analogs
Key Observations :
- This compound F is the most potent analog, with superior antimalarial (IC₅₀: 0.51 µM) and HDAC1 inhibitory activity .
- Substitutions in this compound J (proline) and this compound K (hydroxy group) reduce potency, highlighting the critical role of pipecolic acid and the 2-aminooctanedioic acid side chain in HDAC binding .
- This compound D2 shows delayed phytotoxicity, suggesting structural modifications alter kinetics of cellular damage .
Comparison with Other HDAC Inhibitors
This compound’s functional profile differs significantly from other HDAC inhibitors, even those targeting class 1 enzymes:
Table 2: Comparative Activity of HDAC Inhibitors in Cancer Models
Key Observations :
- This compound and TSA show overlapping sensitivity in uveal melanoma (e.g., Mel270, Ocm1) but diverge in normal cells: TSA spares bronchial epithelial cells, while this compound affects melanocytes .
- Depsipeptide lacks cancer selectivity but overcomes this compound resistance in Ocm3 cells, emphasizing target heterogeneity .
- Structural differences (cyclic tetrapeptide vs. hydroxamate) dictate isoform specificity and cellular uptake .
Mechanistic Divergence in Cancer and Parasitic Models
- Anti-Cancer: this compound upregulates QPCT and p21, downregulates Nanog and OCT-4, and induces mitochondrial apoptosis via caspase-9/3 activation . In contrast, analogs like this compound K lack these effects due to altered side chains .
- Antiparasitic : this compound F’s enhanced activity against Plasmodium correlates with its ability to penetrate parasitized erythrocytes, a trait diminished in hydroxylated analogs .
Q & A
Basic Research Questions
Q. What experimental methods are recommended to evaluate the antiproliferative effects of apicidin in cancer cell lines?
- Methodology : Use MTT assays to measure cell viability after 24–48 hours of this compound treatment (e.g., 0.5–5.0 μM). Dose- and time-dependent responses should be validated via Western blotting for acetylated histones (H3/H4) to confirm HDAC inhibition. Flow cytometry with Annexin V/PI staining quantifies apoptosis, while acridine orange staining or LC3B-II/p62 protein levels assess autophagy.
Q. How does this compound inhibit histone deacetylases (HDACs), and which isoforms are primarily targeted?
- Mechanism : this compound competitively inhibits HDAC activity by binding to the catalytic site, preferentially targeting class I HDACs (e.g., HDAC8 in oral squamous cell carcinoma). HDAC8 inhibition correlates with reduced tumor growth and increased histone acetylation . Validate using HDAC activity assays and isoform-specific siRNA knockdowns .
Q. What are standard protocols for detecting apoptosis and autophagy in this compound-treated cells?
- Apoptosis : Use Annexin V/PI staining followed by flow cytometry. Confirm with Western blotting for cleaved PARP, caspase-3/9, and cytochrome c release.
- Autophagy : Monitor LC3B-II accumulation (via Western blot) and autophagic vacuoles (via acridine orange or MDC staining). Measure p62 degradation to assess autophagic flux.
Q. How should researchers design dose-response experiments for this compound in vivo?
- Protocol : In murine xenograft models (e.g., AT-84 oral cancer cells), administer this compound intraperitoneally at 1–5 mg/kg/day for 2–4 weeks. Assess tumor volume/weight reduction and histopathology (e.g., PCNA for proliferation, TUNEL for apoptosis). Monitor systemic toxicity via body weight and organ histology .
Advanced Research Questions
Q. How can contradictory findings on autophagy's role (pro-survival vs. pro-death) in this compound-treated cells be resolved?
- Analysis : Use autophagy inhibitors (e.g., chloroquine) to block lysosomal degradation. If apoptosis increases (e.g., higher cleaved caspase-3), autophagy is likely protective. Conversely, if cell death decreases, autophagy may contribute to lethality. Context-dependent outcomes should be validated across cell lines (e.g., YD-15 vs. AT-84 cells) .
Q. What strategies identify cross-talk between this compound-modulated pathways (e.g., AKT/mTOR and MAPK)?
- Approach : Co-treat cells with pathway-specific inhibitors (e.g., LY294002 for AKT, U0126 for ERK). Assess apoptosis (cleaved PARP) and autophagy (LC3B-II) via Western blot. In YD-15 cells, AKT/mTOR inhibition enhances both apoptosis and autophagy, while ERK inhibition primarily amplifies apoptosis .
Q. How do IGF-1R signaling dynamics influence this compound's efficacy in salivary gland MEC cells?
- Experimental Design : Knock down IGF-1R using siRNA or CRISPR. Measure this compound-induced apoptosis (Annexin V) and autophagy (LC3B-II) under IGF-1 stimulation. Reduced IGF-1R expression sensitizes cells to this compound, as shown by enhanced caspase activation and tumor suppression .
Q. What molecular techniques differentiate HDAC isoform-specific effects in this compound-treated models?
- Methods : Perform HDAC isoform profiling via immunoprecipitation and activity assays. In OSCC, HDAC8 knockdown mimics this compound's effects (e.g., histone hyperacetylation, apoptosis), while HDAC2/6 knockdown does not . Isoform-selective inhibitors (e.g., PCI-34051 for HDAC8) can further validate targets.
Q. How can researchers optimize combination therapies using this compound and chemotherapeutics (e.g., gemcitabine)?
- Synergy Testing : Use the Chou-Talalay method to calculate combination indices (CI). In pancreatic cancer (Capan-1 cells), this compound + gemcitabine synergistically reduces MUC4 expression and tumor growth. Assess viability via MTT and apoptosis via flow cytometry .
Q. What bioinformatics tools are recommended to predict this compound's off-target effects or novel mechanisms?
- Tools : Use ADMETlab 2.0 for toxicity predictions and molecular docking (e.g., AutoDock Vina) to simulate this compound-HDAC interactions. Validate predictions with transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., p21, Bax) .
Q. Key Considerations for Experimental Design
- Control Groups : Include vehicle-treated controls and positive controls (e.g., SAHA for HDAC inhibition).
- Statistical Power : Use ≥3 biological replicates and ANOVA with post-hoc tests for multi-group comparisons.
- Ethical Compliance : Follow institutional guidelines for animal studies, including tumor burden limits and humane endpoints .
Properties
CAS No. |
183506-66-3 |
---|---|
Molecular Formula |
C34H49N5O6 |
Molecular Weight |
623.8 g/mol |
IUPAC Name |
3-butan-2-yl-6-[(1-methoxyindol-3-yl)methyl]-9-(6-oxooctyl)-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C34H49N5O6/c1-5-22(3)30-34(44)38-19-13-12-18-29(38)33(43)35-26(16-9-7-8-14-24(40)6-2)31(41)36-27(32(42)37-30)20-23-21-39(45-4)28-17-11-10-15-25(23)28/h10-11,15,17,21-22,26-27,29-30H,5-9,12-14,16,18-20H2,1-4H3,(H,35,43)(H,36,41)(H,37,42) |
InChI Key |
JWOGUUIOCYMBPV-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)OC |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC |
Appearance |
Solid powder |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
apicidin apicidin C cyclo(N-O-methyl-tryptophyl-isoleucyl-pipecolinyl-2-amino-8-oxodecanoyl) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.